molecular formula C8H11NOS B8319943 2-Cyclobutyl-4-thiazole methanol

2-Cyclobutyl-4-thiazole methanol

Cat. No.: B8319943
M. Wt: 169.25 g/mol
InChI Key: JRNCGHUMTXZBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-4-thiazole methanol is a heterocyclic compound featuring a thiazole core substituted with a cyclobutyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur, confers unique electronic and steric properties, while the cyclobutyl group introduces strain due to its small, non-planar ring.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

(2-cyclobutyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C8H11NOS/c10-4-7-5-11-8(9-7)6-2-1-3-6/h5-6,10H,1-4H2

InChI Key

JRNCGHUMTXZBOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyclobutyl-4-thiazole methanol with structurally related compounds from the provided evidence:

Compound Name Core Structure Key Substituents Functional Groups Applications/Properties
This compound Thiazole 2-Cyclobutyl, 4-hydroxymethyl -OH, aromatic N/S Hypothetical: Antimicrobial agents
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol [] 1,3,4-Thiadiazole 4-Bromobenzylideneamino, 2-thiol -SH, C=N, Br Synthetic intermediate; spectral data provided (IR: 2595 cm⁻¹ for -SH)
Metconazole [] Cyclopentanol 4-Chlorophenyl, triazole Cl, triazole, -OH Fungicide (agricultural use)
Triticonazole [] Cyclopentanol 4-Chlorophenylmethylene, triazole Cl, triazole, C=C Fungicide (seed treatment)

Key Observations:

  • Thiol vs.
  • Aromatic Systems : The bromobenzene moiety in contributes to π-π stacking interactions, while the cyclobutyl group in the target compound introduces steric hindrance, possibly affecting binding to biological targets .
  • Agrochemical Relevance : Triazole-containing pesticides like metconazole and triticonazole ( ) highlight the importance of heterocycles in fungicides. The thiazole core in the target compound may offer similar versatility but with distinct electronic profiles due to sulfur’s electronegativity .

Research Findings and Implications

  • demonstrates the utility of thiadiazoles as synthetic intermediates, but the target compound’s thiazole core may offer greater metabolic stability due to reduced ring strain compared to thiadiazoles .
  • underscores the agrochemical relevance of heterocycles, suggesting this compound could be optimized for antifungal activity by modifying substituents, akin to triazole pesticides .

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